N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-13(11-4-7-19-10-11)15-8-12-9-17-14(18-12)5-2-1-3-6-14/h4,7,10,12H,1-3,5-6,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGPSXEVPNRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 281.36 g/mol
- Structural Features : The compound contains a spirocyclic structure with a dioxaspiro moiety and a thiophene carboxamide group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. The following sections detail specific activities and mechanisms based on current literature.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Receptor Interaction : The thiophene moiety may interact with specific receptors or enzymes, influencing signaling pathways.
- Stability and Bioavailability : The spirocyclic structure enhances the compound's stability and bioavailability, potentially increasing its therapeutic efficacy.
Pharmacological Properties
- Anti-inflammatory Activity : Studies suggest that the compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models.
- Analgesic Effects : Preliminary investigations indicate potential analgesic properties, warranting further exploration in pain models.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Alam et al. (2022) | 1,3,4-Oxadiazole derivatives | Anticancer | 24.74 µM (MCF-7) |
| Jyothi et al. (2022) | Coumarin analogs | Antiproliferative | 10.2 µM (EAC) |
| Bajaj et al. (2021) | 1,3,4-Oxadiazole derivative | Cytotoxicity | 0.0380 μM (MCF-7) |
These studies highlight the potential for similar compounds to exhibit significant biological activities, suggesting that this compound may also possess comparable effects.
Comparative Analysis with Similar Compounds
This compound can be compared to other spirocyclic compounds and thiophene derivatives known for their bioactivity.
| Compound Type | Characteristics | Notable Activities |
|---|---|---|
| Spirocyclic Compounds | Unique 3D structures enhancing receptor interaction | Anticancer, anti-inflammatory |
| Thiophene Derivatives | Known for diverse biological activities | Antimicrobial, anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide is highlighted through comparisons with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Spirocyclic Core vs. Heterocyclic Variations :
- The target compound shares the 1,4-dioxaspiro[4.5]decane core with Ejemplo 6 and 16 , which are patented for pharmaceutical applications. However, its thiophene-3-carboxamide group differs from the ethyl carboxylate and sulfonamide substituents in these analogs. The carboxamide moiety may enhance solubility and hydrogen-bonding capacity compared to ester groups.
Thiophene Derivatives: The compound in shares the thiophene-3-carboxamide backbone but incorporates a 4-methylphenylimino group and chlorophenyl substituents. These modifications are associated with analgesic and anti-inflammatory activities, suggesting that the target compound’s bioactivity could be modulated by its spirocyclic appendage.
Synthetic Pathways :
- The NaBH₄-mediated reduction of ketones to alcohols (as in ) is a common step in synthesizing spirocyclic intermediates. The target compound’s synthesis likely parallels this approach, diverging at the stage of carboxamide coupling.
Crystallographic Considerations :
- SHELX software ( ) is widely used for refining small-molecule crystal structures, implying that the conformational rigidity of the spirocyclic core could facilitate high-resolution structural analysis.
Q & A
Q. What are the established synthetic routes for the 1,4-dioxaspiro[4.5]decane moiety in this compound?
The spiro ring system is typically synthesized via ketone reduction and subsequent functionalization. For example, 1,4-dioxaspiro[4.5]decan-8-ol can be prepared by reducing 1,4-dioxaspiro[4.5]decan-8-one with NaBH₄ in methanol, yielding 96% conversion after purification . Key steps include:
- Step 1 : NaBH₄-mediated reduction at 0°C to room temperature.
- Step 2 : Column chromatography purification. This method ensures high regioselectivity and minimal byproducts.
Q. How is the thiophene-3-carboxamide group introduced into the spiro system?
The carboxamide linkage is typically formed via nucleophilic acyl substitution. For analogous compounds, coupling thiophene-3-carboxylic acid derivatives with amine-functionalized spiro intermediates using activating agents (e.g., EDC/HOBt) in dry dichloromethane or DMF is common. Characterization involves ¹H/¹³C NMR to confirm amide bond formation (δ ~7.5–8.5 ppm for NH) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assigns spiro ring protons (δ 1.5–4.5 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., C₁₅H₂₀NO₃S expected m/z 318.12) .
- IR Spectroscopy : Identifies carbonyl stretches (1680–1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can fluorination be incorporated into the spiro ring system, and what challenges arise?
Fluorination at the spiro carbon requires deoxofluorination reagents (e.g., DAST or Deoxo-Fluor®). For 1,4-dioxaspiro[4.5]decan-8-one, fluorination yields 8-fluoro derivatives but may lead to ring-opening side reactions. Optimization involves low temperatures (–20°C) and anhydrous conditions to preserve the spiro structure .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs?
Discrepancies in NMR or LC-MS data often stem from rotamers (amide bond rotation) or solvent effects . Solutions include:
- Variable-temperature NMR to observe coalescence.
- Computational modeling (DFT) to predict chemical shifts .
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How can crystallographic data improve structural validation?
Single-crystal X-ray diffraction using SHELX software provides unambiguous confirmation of spiro geometry and stereochemistry. For example, SHELXL refines thermal parameters and validates hydrogen bonding in carboxamide motifs .
Methodological Considerations
Experimental Design for Biological Activity Screening
- Target Selection : Prioritize enzymes with known sensitivity to thiophene carboxamides (e.g., kinases, proteases).
- Assay Conditions : Use fluorescence polarization or SPR to measure binding affinities (IC₅₀).
- Controls : Include structurally related analogs to assess SAR .
Handling Safety and Stability
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the spiro ring.
- PPE : Use nitrile gloves and fume hoods due to potential irritancy of thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
